1-Amino-7,7-dimethyl-3,9-dioxo-10-phenyl-2,3,5,6,7,8,9,10-octahydrobenzo[b][1,6]naphthyridine-4-carbonitrile
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Overview
Description
1-AMINO-7,7-DIMETHYL-3,9-DIOXO-10-PHENYL-2,3,5,6,7,8,9,10-OCTAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-AMINO-7,7-DIMETHYL-3,9-DIOXO-10-PHENYL-2,3,5,6,7,8,9,10-OCTAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE typically involves multi-step reactions. One common method involves the condensation of dimedone, various anilines, aromatic aldehydes, and cyanoacetamide . The reaction conditions often include the use of solvents like ethanol and catalysts such as L-proline to facilitate the reaction .
Industrial Production Methods
the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are often applied to optimize the synthesis process for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-AMINO-7,7-DIMETHYL-3,9-DIOXO-10-PHENYL-2,3,5,6,7,8,9,10-OCTAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-AMINO-7,7-DIMETHYL-3,9-DIOXO-10-PHENYL-2,3,5,6,7,8,9,10-OCTAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-AMINO-7,7-DIMETHYL-3,9-DIOXO-10-PHENYL-2,3,5,6,7,8,9,10-OCTAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in multiple types of chemical reactions, which can affect biological systems in different ways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE
- 2-AMINO-7,7-DIMETHYL-5-OXO-4-PHENYL-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONYL
Uniqueness
1-AMINO-7,7-DIMETHYL-3,9-DIOXO-10-PHENYL-2,3,5,6,7,8,9,10-OCTAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C21H20N4O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-amino-7,7-dimethyl-3,9-dioxo-10-phenyl-5,6,8,10-tetrahydro-2H-benzo[b][1,6]naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C21H20N4O2/c1-21(2)8-13-16(14(26)9-21)15(11-6-4-3-5-7-11)17-18(24-13)12(10-22)20(27)25-19(17)23/h3-7,15,24H,8-9H2,1-2H3,(H3,23,25,27) |
InChI Key |
AVGVQPMZKAFPLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(NC(=O)C(=C3N2)C#N)N)C4=CC=CC=C4)C(=O)C1)C |
Origin of Product |
United States |
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